tert-Butyl 4-Oxooctahydroquinoline-1(2H)-carboxylate
Overview
Description
Tert-Butyl 4-Oxooctahydroquinoline-1(2H)-carboxylate (TBOC) is an organic compound that is used as a reagent in various scientific applications. It is a white crystalline solid that is soluble in organic solvents such as acetone and ethyl acetate. It is a versatile compound that has a wide range of uses in both organic and inorganic chemistry. It is also used in the synthesis of various compounds, including pharmaceuticals and agrochemicals.
Scientific Research Applications
Synthesis and Structural Studies
- Synthetic Studies on Marine Drugs : Research involving the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in the study of antitumor antibiotic tetrahydroisoquinoline natural products, has been conducted. This compound is synthesized via a series of reactions involving 4-tert-butylphenol, indicating a potential application in structural-activity relationship studies for antitumor antibiotics (Li et al., 2013).
Chemical Transformations and Reactions
- Synthesis and Chemical Transformations : tert-Butyl 4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate has been synthesized and studied for its reactions with various reagents, showcasing the versatility of tert-butyl derivatives in chemical synthesis (Moskalenko & Boev, 2014).
- Tert-Butoxycarbonylation Reagent : 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) is utilized as a tert-butoxycarbonylation reagent for various substrates, indicating its role in chemical synthesis and modification (Saito et al., 2006).
Medicinal Chemistry and Drug Development
- Antimalarial Drug Development : N-tert-Butyl isoquine, a derivative of tert-butyl isoquinoline, has been developed as a potent antimalarial drug, highlighting the importance of tert-butyl isoquinoline derivatives in the pharmaceutical industry (O’Neill et al., 2009).
Novel Synthetic Approaches
- Metal-free Synthesis : The synthesis of quinoxaline-3-carboxylates using tert-butyl derivatives demonstrates a metal-free approach in organic synthesis, expanding the scope of tert-butyl isoquinoline in green chemistry (Xie et al., 2019).
- Diastereoselective Synthesis : The synthesis of tetrahydroisoquinolines by diastereoselective alkylation of phenylalanine-derived precursors, where tert-butyl derivatives play a crucial role, highlights innovative methods in asymmetric synthesis (Huber & Seebach, 1987).
properties
IUPAC Name |
tert-butyl 4-oxo-2,3,4a,5,6,7,8,8a-octahydroquinoline-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-9-8-12(16)10-6-4-5-7-11(10)15/h10-11H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRIMFOLJSEQDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C2C1CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301146640 | |
Record name | 1(2H)-Quinolinecarboxylic acid, octahydro-4-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301146640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-Oxooctahydroquinoline-1(2H)-carboxylate | |
CAS RN |
1287218-20-5 | |
Record name | 1(2H)-Quinolinecarboxylic acid, octahydro-4-oxo-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1287218-20-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1(2H)-Quinolinecarboxylic acid, octahydro-4-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301146640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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